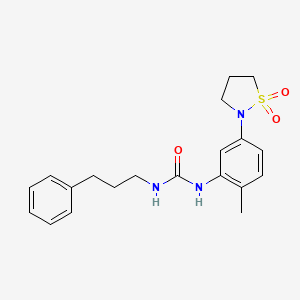

5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole is a chemical compound with the CAS Number 1784406-82-1 . It has a molecular weight of 216.08 . The compound is in liquid form and is stored at a temperature of 4 degrees . The IUPAC name for this compound is 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole .

Molecular Structure Analysis

The InChI code for 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole is 1S/C7H10BrN3/c1-11-7(8)9-6(10-11)5-3-2-4-5/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole is a liquid at room temperature . It has a molecular weight of 216.08 .Applications De Recherche Scientifique

Synthesis and Green Chemistry

Substituted 1,2,3-triazoles, which share structural motifs with 1,2,4-triazoles, have been synthesized using environmentally friendly methods. For instance, Singh et al. (2013) detailed the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles utilizing a green and recyclable DBU–H2O catalytic system. This approach highlights the importance of 1,2,4-triazoles in green chemistry, focusing on high atom economy, low environmental impact, and recyclability of reaction mediums (Singh, Sindhu, & Khurana, 2013).

Antimicrobial and Anticancer Activities

1,2,4-Triazoles have been investigated for their biological activities, including antimicrobial and anticancer properties. For example, Heras et al. (1979) synthesized N-glycosyl(halomethyl)-1,2,3-triazoles, demonstrating significant cytostatic activity and the potential to increase the life span of mice bearing tumors. This suggests that derivatives like 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole could be explored for similar biological activities (Heras, Alonso, & Alonso, 1979).

Material Science and Nanotechnology

The functionalization of surfaces, such as gold nanoparticles, utilizing triazole derivatives, underscores the role of 1,2,4-triazoles in material science and nanotechnology. Fleming et al. (2006) utilized triazole cycloaddition chemistry to attach various molecules to Au nanoparticles, demonstrating the versatility of triazoles in creating functionalized materials with potential applications in catalysis, sensing, and drug delivery (Fleming, Thode, & Williams, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-3-cyclobutyl-1-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-11-7(8)9-6(10-11)5-3-2-4-5/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOOCBZTZWTWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2CCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692913.png)

![Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate](/img/structure/B2692914.png)

![[(3S,4R)-4-Thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/no-structure.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2692922.png)

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2692923.png)